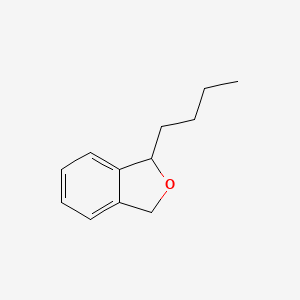
Isobenzofuran, 1-butyl-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1,3-dihydroisobenzofuran is an organic compound belonging to the class of isobenzofurans. This compound is characterized by a fused benzene and furan ring system with a butyl group attached to the furan ring. Isobenzofurans are known for their high reactivity and are often used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1,3-dihydroisobenzofuran can be synthesized through various methods. One common approach involves the Diels-Alder reaction of isobenzofuran with butyl-substituted dienophiles. This reaction typically requires high temperatures and can be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods: Industrial production of 1-butyl-1,3-dihydroisobenzofuran often involves the use of readily available starting materials and scalable reaction conditions. The synthesis may include steps such as the reduction of phthalic acid derivatives followed by cyclization and butylation reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents, alkylating agents, and various catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl, halogen, or other functional groups.
Scientific Research Applications
1-Butyl-1,3-dihydroisobenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-1,3-dihydroisobenzofuran involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to participate in radical scavenging and other biochemical processes. Its effects are mediated through interactions with enzymes, receptors, and other cellular components, leading to various biological outcomes .
Comparison with Similar Compounds
1-Butyl-1,3-dihydroisobenzofuran can be compared with other similar compounds, such as:
Isobenzofuran: Known for its high reactivity and use in Diels-Alder reactions.
1,3-Dihydroisobenzofuran: A parent compound without the butyl group, used in similar synthetic applications.
Benzofuran: A related compound with a fused benzene and furan ring system, but without the saturated carbon atoms.
Uniqueness: The presence of the butyl group in 1-butyl-1,3-dihydroisobenzofuran imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, making it distinct from its analogs .
Properties
CAS No. |
180068-03-5 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-butyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C12H16O/c1-2-3-8-12-11-7-5-4-6-10(11)9-13-12/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
LDWAVJQJYZWURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2=CC=CC=C2CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)
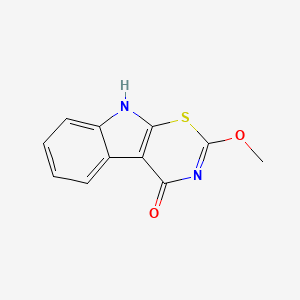
![1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one](/img/structure/B12915146.png)
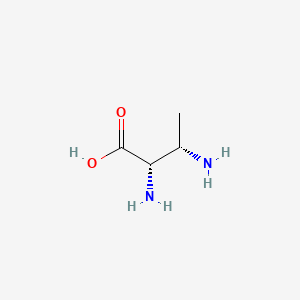
![Ethanol, 2-[[2-[(4-methyl-6-phenyl-3-pyridazinyl)amino]ethyl]amino]-](/img/structure/B12915151.png)


![1-[(4-Nitrophenyl)methyl]guanosine](/img/structure/B12915167.png)
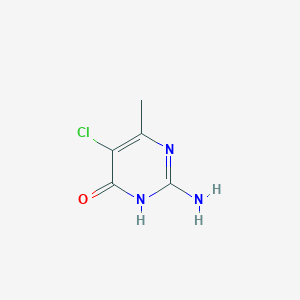
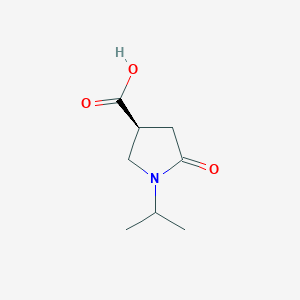
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide](/img/structure/B12915186.png)
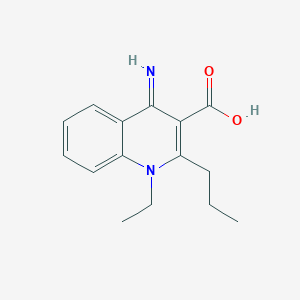
![5-Bromo-4-[(2,4-dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12915193.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N'-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide](/img/structure/B12915195.png)
